

L-Allooctopine (CAS Number 63358-47-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Allooctopine*

Cat. No.: *B128377*

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This technical guide provides an in-depth overview of **L-Allooctopine** (CAS 63358-47-4), a compound of interest for researchers in biochemistry, plant science, and drug development. This document consolidates available data on its chemical properties, biological activities, and relevant experimental protocols, presented in a format tailored for scientific and research professionals.

Core Chemical and Physical Data

L-Allooctopine, also known by its systematic name N2-[(1S)-1-Carboxyethyl]-L-arginine, is a derivative of the amino acid arginine. It is classified as an opine, a class of compounds often found in plant crown gall tumors. The key quantitative data for **L-Allooctopine** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	63358-47-4	[1][2]
Molecular Formula	C ₉ H ₁₈ N ₄ O ₄	[1]
Molecular Weight	246.26 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Storage Temperature	2-8°C	[2]
Stability	Hygroscopic	
Solubility	Slightly soluble in Methanol and Water (sonication may be required)	

Biological Activity and Mechanism of Action

L-Allooctopine is primarily recognized for its role as a competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that plays a crucial role in the metabolism of opines in certain marine invertebrates and in plant tissues infected by *Agrobacterium tumefaciens*. Opines serve as a source of carbon and nitrogen for the bacteria. By inhibiting ODH, **L-Allooctopine** can interfere with these metabolic processes.

Additionally, **L-Allooctopine** has been observed to inhibit the proliferation of callus tissue in apples, suggesting a potential role in regulating plant cell growth and differentiation.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for key experiments involving **L-Allooctopine**.

Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for dehydrogenase activity.

Objective: To determine the inhibitory effect of **L-Allooctopine** on the activity of octopine dehydrogenase.

Principle: The activity of octopine dehydrogenase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. A competitive inhibitor will increase the apparent Michaelis constant (K_m) for the substrate without affecting the maximum velocity (V_{max}).

Materials:

- Octopine dehydrogenase (from a suitable source, e.g., *Pecten maximus*)
- L-Arginine
- Sodium pyruvate
- NADH (β-Nicotinamide adenine dinucleotide, reduced form)
- **L-Allooctopine** (as the inhibitor)
- Sodium phosphate buffer (e.g., 100 mM, pH 7.0)
- Spectrophotometer capable of reading at 340 nm
- Cuvettes

Procedure:

- Prepare stock solutions of L-arginine, sodium pyruvate, NADH, and **L-Allooctopine** in the sodium phosphate buffer.
- In a cuvette, prepare a reaction mixture containing the buffer, L-arginine, sodium pyruvate, and NADH at desired concentrations.
- To test the inhibitory effect, add varying concentrations of **L-Allooctopine** to a series of reaction mixtures. A control reaction should be prepared without **L-Allooctopine**.
- Initiate the reaction by adding a specific amount of octopine dehydrogenase enzyme solution.

- Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the linear rate of the reaction.
- Calculate the initial velocity (v_0) of the reaction for each concentration of **L-Allooctopine**.
- Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the type of inhibition and the inhibition constant (K_i).

Plant Callus Growth Inhibition Assay

This protocol provides a framework for assessing the effect of **L-Allooctopine** on the growth of apple callus.

Objective: To quantify the inhibitory effect of **L-Allooctopine** on the proliferation of apple callus.

Materials:

- Established apple callus culture (e.g., from *Malus domestica*)
- Murashige and Skoog (MS) medium or other suitable plant tissue culture medium
- Plant growth regulators (e.g., auxins and cytokinins) as required for maintaining callus growth
- **L-Allooctopine**
- Sterile petri dishes or culture vessels
- Analytical balance

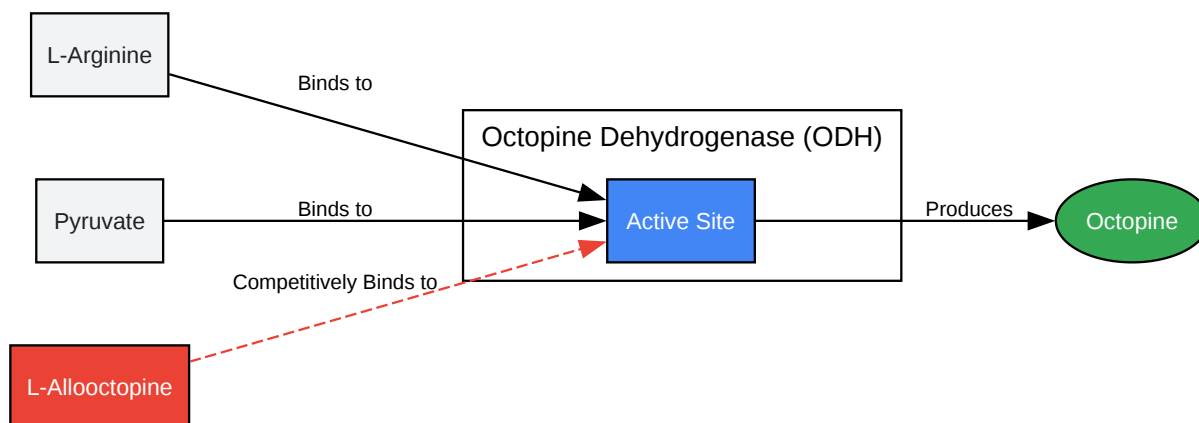
Procedure:

- Prepare sterile MS medium and supplement it with the necessary plant growth regulators.
- Prepare a stock solution of **L-Allooctopine** and filter-sterilize it.
- Add different concentrations of **L-Allooctopine** to the molten MS medium before it solidifies. A control medium without **L-Allooctopine** should also be prepared.

- Weigh equal amounts of healthy apple callus and place them on the prepared media in the petri dishes.
- Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., temperature, light, and humidity).
- After a defined period (e.g., 2-4 weeks), carefully remove the callus from each plate and record the fresh weight.
- The percentage of growth inhibition can be calculated using the formula: $\% \text{ Inhibition} = [(\text{Control Weight} - \text{Treated Weight}) / \text{Control Weight}] * 100$
- Dose-response curves can be generated to determine the IC_{50} value (the concentration of **L-Allooctopine** that causes 50% inhibition of callus growth).

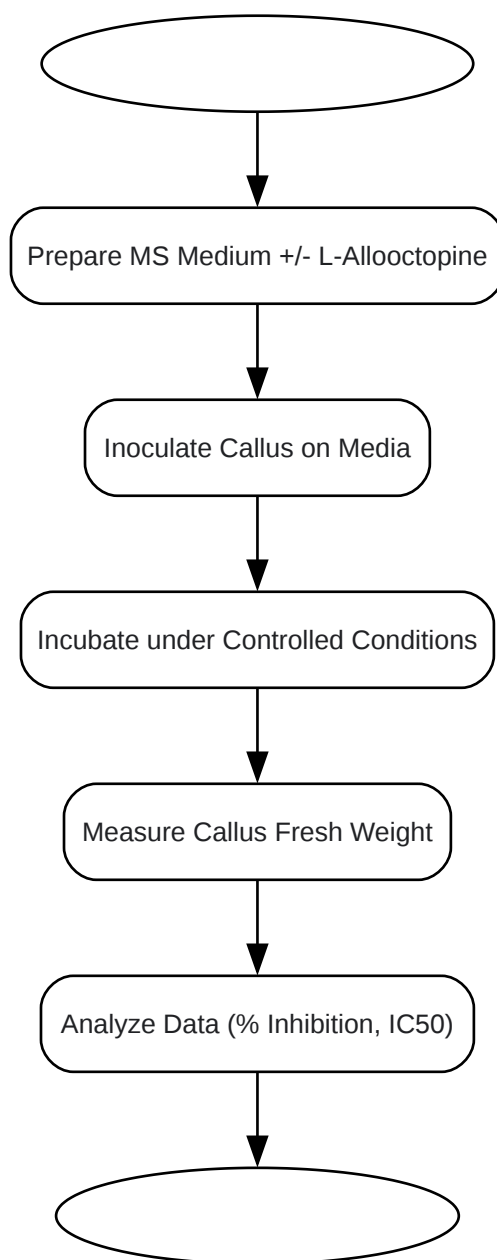
Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.



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Competitive inhibition of octopine dehydrogenase by **L-Allooctopine**.



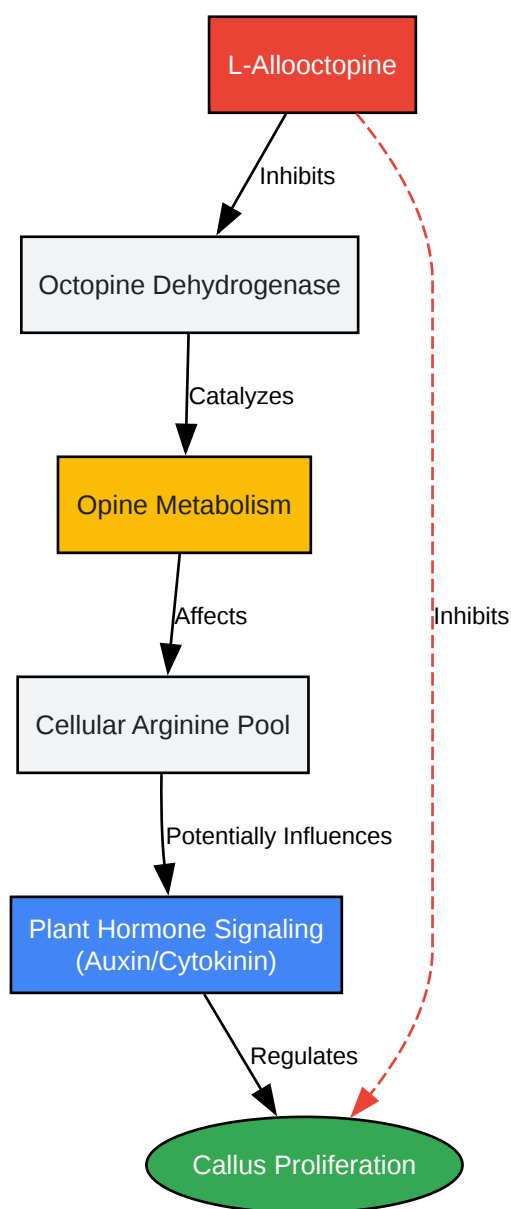
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Experimental workflow for the callus growth inhibition assay.

Potential Signaling Pathways

While direct evidence for **L-Allooctopine**'s involvement in specific signaling pathways is limited, its inhibitory effect on callus proliferation suggests a potential interference with plant hormone signaling, particularly pathways involving auxins and cytokinins which are key regulators of cell division and differentiation in plant callus cultures. The metabolism of opines

in plants transformed by *Agrobacterium* can alter the cellular environment, including the availability of arginine and its derivatives. Arginine is a precursor for the synthesis of polyamines and nitric oxide, both of which are important signaling molecules in plant growth and development. By inhibiting opine metabolism, **L-Allooctopine** could indirectly affect these signaling pathways.



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Logical relationship of **L-Allooctopine**'s effect on callus growth.

Conclusion

L-Allooctopine is a valuable tool for studying enzyme kinetics and plant cell biology. Its specific inhibitory action on octopine dehydrogenase makes it a useful probe for investigating opine metabolism and its consequences. Further research is warranted to elucidate the precise molecular mechanisms by which it inhibits callus growth and to explore its potential applications in agricultural biotechnology and as a lead compound in drug discovery.

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- 1. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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